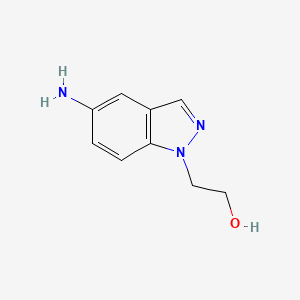

2-(5-amino-1H-indazol-1-yl)ethanol

Vue d'ensemble

Description

2-(5-amino-1H-indazol-1-yl)ethanol is a chemical compound with the molecular formula C9H11N3O. It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains an amino group and an ethanol group attached to the indazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-indazol-1-yl)ethanol typically involves the reaction of 5-nitroindazole with ethylene glycol in the presence of a reducing agent. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas as the reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethanol group undergoes oxidation under controlled conditions:

-

Carboxylic Acid Formation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the ethanol moiety to a carboxylic acid (-COOH).

Example :

Substitution Reactions

The amino group participates in nucleophilic substitution and acylation reactions:

Acylation

-

Benzoylation : Reacting with benzoyl chloride (C₆H₅COCl) in pyridine yields N-benzoylated derivatives. This method is scalable for synthesizing bioactive analogs .

Example :

Alkylation

-

Ethyl Chloroacetate Coupling : Ethyl chloroacetate (ClCH₂COOEt) reacts with the amino group under reflux conditions in ethanol-water mixtures, forming ethyl 2-(5-amino-1H-indazol-1-yl)acetate .

Condensation Reactions

The amino group engages in Schiff-base formation:

-

Reaction with Aldehydes : In acidic or neutral conditions, the compound reacts with aldehydes (e.g., 1H-indazole-6-carboxaldehyde) to form imine-linked derivatives. This is critical for synthesizing fluorescent probes or coordination complexes .

Example :

Functionalization of the Indazole Ring

The indazole nitrogen (N1) undergoes alkylation:

-

Ionic Liquid-Mediated Alkylation : Using imidazolium-based ionic liquids (e.g., [Bmim]BF₄) as catalysts, N1-alkylated derivatives are synthesized with high regioselectivity. This method avoids harsh conditions and improves yields .

Reductive Transformations

While direct reduction of the amino group is uncommon, nitro precursors can be reduced to regenerate the amine:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) with hydrogen gas reduces nitro-indazole intermediates to the amino form, a step often integrated into synthetic pathways .

Comparative Reaction Table

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

2-(5-amino-1H-indazol-1-yl)ethanol has been explored for its therapeutic potential due to its ability to interact with various biological macromolecules. Key areas of research include:

- Neuroprotective Effects: Studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems and offering benefits in neurodegenerative diseases.

- Anticancer Activity: Research indicates that derivatives of indazole structures can possess anticancer properties. The amino group in this compound enhances its interaction with enzymes and receptors involved in cancer pathways.

- Anti-inflammatory and Antimicrobial Properties: Compounds derived from indazoles have shown diverse biological activities, including anti-inflammatory and antimicrobial effects, making this compound a candidate for further investigation in these areas.

Enzyme Interaction Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with specific receptors or enzymes. These studies help elucidate its mechanism of action, guiding further modifications for enhanced efficacy. For instance, the compound's ability to modulate enzyme activity could lead to the development of novel therapeutic agents targeting specific diseases.

Organic Synthesis

The presence of both an amine and a hydroxyl group allows for significant functionalization opportunities. The compound can participate in various organic reactions:

- Acylation and Alkylation: The amino group can undergo acylation or alkylation reactions, enabling the synthesis of more complex molecules.

- Esterification and Etherification: The hydroxyl group can engage in esterification or etherification reactions, further expanding its utility in organic synthesis.

Material Science

Indazole derivatives have been investigated for their applications in materials science due to their interesting properties like conductivity and fluorescence. This compound might be explored for developing new functional materials, such as sensors or electronic devices.

Mécanisme D'action

The mechanism of action of 2-(5-amino-1H-indazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indazole ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(5-nitro-1H-indazol-1-yl)ethanol: Similar structure but with a nitro group instead of an amino group.

2-(5-chloro-1H-indazol-1-yl)ethanol: Contains a chloro group instead of an amino group.

2-(5-methyl-1H-indazol-1-yl)ethanol: Contains a methyl group instead of an amino group.

Uniqueness

2-(5-amino-1H-indazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol group on the indazole ring. This combination of functional groups provides versatility in chemical reactions and potential biological activity. The amino group can participate in hydrogen bonding and nucleophilic substitution, while the ethanol group can undergo oxidation and reduction reactions .

Activité Biologique

2-(5-amino-1H-indazol-1-yl)ethanol is a heterocyclic compound featuring an indazole ring, which is known for its diverse biological activities. The compound's unique structure, characterized by an amino group at the 5-position and a hydroxyl group attached to an ethyl chain, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O. Its structural features include:

- Indazole Ring : A bicyclic structure comprising a fused benzene and pyrazole ring.

- Amino Group (-NH2) : Enhances interaction with biological targets.

- Hydroxyl Group (-OH) : Allows for further functionalization and reactivity.

Biological Activities

Research indicates that indazole derivatives exhibit a range of biological activities, including:

- Neuroprotective Effects : Potential modulation of neurotransmitter systems.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.

- Anticancer Activity : Indazole derivatives are being explored for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Modulates neurotransmitter systems | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines |

The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies have been conducted to predict binding affinities with various biological macromolecules, providing insights into its potential therapeutic effects.

Case Studies

- Neuroprotection : A study investigated the neuroprotective effects of indazole derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cellular viability compared to untreated controls.

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on leukemia cell lines (K562), with half-maximal growth inhibition (GI50) values below 10 nM. This suggests a strong potential for developing targeted cancer therapies based on indazole derivatives.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Alternative synthetic routes may include microwave-assisted synthesis to enhance yield and reduce reaction times. The compound can serve as a building block for creating more complex molecules with desired properties.

Table 2: Comparison of Structural Analogues

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(1H-imidazol-1-yl)ethanol | Imidazole derivative | Antimicrobial properties |

| 5-Aminoindazole | Indazole derivative | Anticancer activity |

| 2-(4-Aminoquinoline)ethanol | Quinoline derivative | Antimalarial effects |

Propriétés

IUPAC Name |

2-(5-aminoindazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIVBAYGSPWLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657233 | |

| Record name | 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-96-2 | |

| Record name | 5-Amino-1H-indazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Amino-1H-indazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.